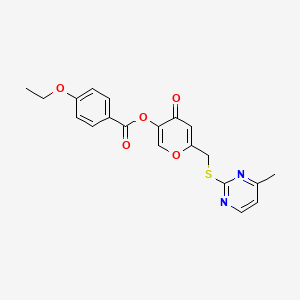

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

Descripción

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a synthetic organic compound characterized by a pyran-4-one core substituted with a (4-methylpyrimidin-2-yl)thioether group and a 4-ethoxybenzoate ester. Its molecular formula is C₂₁H₂₀N₂O₅S, with a molecular weight of approximately 412.46 g/mol (exact value depends on isotopic composition). The compound’s structure integrates three key moieties:

- A (4-methylpyrimidin-2-yl)thioether group, introducing sulfur-based nucleophilicity and pyrimidine-related bioactivity.

- A 4-ethoxybenzoate ester, which modulates lipophilicity and metabolic stability .

Safety data from regulatory sources emphasize precautions such as avoiding ignition sources (P210) and ensuring proper handling (P201, P202), though specific toxicity or pharmacokinetic data remain unreported in the provided evidence .

Propiedades

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-3-25-15-6-4-14(5-7-15)19(24)27-18-11-26-16(10-17(18)23)12-28-20-21-9-8-13(2)22-20/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCDPEOGWNCQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate involves multiple steps, including the formation of the pyran ring and the introduction of the ethoxybenzoate group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in production, making the compound suitable for various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Actividad Biológica

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic compound with a unique molecular structure that includes a pyran ring, a thioether, and an ethoxybenzoate moiety. Its molecular formula is with a molecular weight of approximately 350.39 g/mol. The compound's diverse functional groups suggest potential biological activities that warrant detailed investigation.

Biological Activity Overview

Preliminary studies indicate that 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial and antimycobacterial properties against various strains, including Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antagonistic Properties : This compound may act as an antagonist for anaphylatoxin receptors, which are implicated in immune responses. This suggests potential applications in modulating immune-related conditions .

- Cardiovascular Effects : It has been identified as an inhibitor of platelet aggregation, indicating possible therapeutic roles in cardiovascular diseases . Additionally, it may influence the apelin/APJ system, which plays a critical role in cardiovascular homeostasis .

- Renal Function Stimulation : The compound may enhance kidney function, suggesting implications for renal health treatments .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial potential of similar compounds, revealing that modifications to the pyrimidine and thioether structures can significantly enhance activity. The Minimum Inhibitory Concentration (MIC) values for selected compounds were determined, with some derivatives showing potent activity against Mycobacterium tuberculosis at low concentrations .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 5 | Antibacterial |

| Compound B | 10 | Antimycobacterial |

| Compound C | 15 | Antifungal |

Pharmacological Studies

In pharmacological assessments, the compound exhibited minimal toxicity up to doses of 200 µmol/L in hemolytic assays, indicating a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the therapeutic potential of pyran derivatives similar to 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate:

- Case Study on Cardiovascular Health : A study involving animal models demonstrated that administration of related compounds led to significant reductions in blood pressure and improved endothelial function, supporting their use in cardiovascular therapies .

- Renal Health Applications : Another investigation revealed that compounds with similar structures could stimulate renal blood flow and enhance diuresis in subjects with compromised kidney function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.